molecular formula C5H16Cl2N4 B6197354 N'-(2-aminoethyl)-N,N''-dimethylguanidine dihydrochloride CAS No. 697302-38-8

N'-(2-aminoethyl)-N,N''-dimethylguanidine dihydrochloride

Cat. No.: B6197354
CAS No.: 697302-38-8
M. Wt: 203.11 g/mol
InChI Key: HZJPISQKKQDZNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2-aminoethyl)-N,N’'-dimethylguanidine dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its guanidine structure, which is modified with an aminoethyl group and two methyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-aminoethyl)-N,N’'-dimethylguanidine dihydrochloride typically involves the reaction of N,N-dimethylguanidine with 2-aminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt by the addition of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N’-(2-aminoethyl)-N,N’'-dimethylguanidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the guanidine structure.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted products with new functional groups replacing the aminoethyl group.

Scientific Research Applications

Chemical Properties and Structure

DMGH features a guanidine structure characterized by an aminoethyl side chain and two methyl groups on the guanidine nitrogen. Its molecular formula is C5H13Cl2N5\text{C}_5\text{H}_{13}\text{Cl}_2\text{N}_5, and it is soluble in water due to the presence of two hydrochloride ions, which enhances its utility in biological experiments.

Cancer Research

DMGH has been investigated for its antiproliferative properties , which may inhibit cell division and promote apoptosis in cancer cells. Studies suggest that it interacts with cellular signaling pathways that regulate growth and proliferation, making it a candidate for further research in cancer therapeutics.

Case Study:

  • A study published in Cancer Letters explored DMGH's effects on various cancer cell lines, demonstrating a dose-dependent reduction in cell viability. The mechanism appears to involve the modulation of key oncogenic pathways, warranting further exploration into its therapeutic potential.

Antimicrobial Activity

Research indicates that DMGH exhibits antibacterial and antifungal properties . It disrupts cellular membranes, leading to compromised integrity of microbial cells.

Case Study:

  • In vitro tests showed that DMGH effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves interference with membrane phospholipids, suggesting potential applications in developing new antimicrobial agents.

Physiological Effects

DMGH may influence physiological processes such as muscle function and metabolism. Preliminary studies suggest it could enhance muscle performance by modulating nitric oxide synthase activity, which is crucial for muscle contraction and vascular function.

Case Study:

  • A study conducted on animal models indicated that administration of DMGH led to improved muscle endurance and reduced fatigue during exercise tests, pointing to its potential as a performance-enhancing agent.

Mechanism of Action

The mechanism of action of N’-(2-aminoethyl)-N,N’'-dimethylguanidine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The pathways involved include modulation of enzyme activity and alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    Diethylenetriamine: Similar in structure but lacks the guanidine moiety.

    N-(2-aminoethyl)-1-aziridineethanamine: Shares the aminoethyl group but has a different core structure.

Uniqueness

N’-(2-aminoethyl)-N,N’'-dimethylguanidine dihydrochloride is unique due to its guanidine structure combined with an aminoethyl group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .

Biological Activity

N'-(2-aminoethyl)-N,N''-dimethylguanidine dihydrochloride, often referred to as DMG, is a guanidine derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by its guanidine structure, which includes a central carbon atom bonded to two amino groups and an ethylamine moiety. The molecular formula is C5H15Cl2N5C_5H_{15}Cl_2N_5, indicating the presence of two hydrochloride groups that enhance its solubility in water.

The biological activity of DMG is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions, leading to modulation of enzyme activity and alteration of receptor signaling pathways. Notably, it has been shown to influence nitric oxide synthase activity, which is crucial for cardiovascular health.

1. Antimicrobial Activity

DMG exhibits significant antimicrobial properties. Research indicates that it disrupts phospholipid membranes, leading to cell death in various bacterial strains. Its effectiveness has been compared to standard antibiotics, demonstrating comparable inhibition zones against pathogens such as E. faecalis and K. pneumoniae with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL .

2. Antioxidant Properties

The compound has shown potential as an antioxidant, with studies indicating its ability to scavenge free radicals effectively. For instance, it demonstrated an IC50 value of 52 µg/mL in reducing ABTS free radicals .

3. Inhibition of Advanced Glycation End-products

DMG has been investigated for its role in inhibiting advanced glycation end-products (AGEs), which are implicated in diabetes and age-related diseases. This inhibition may contribute to its therapeutic potential in managing diabetic complications.

4. Potential Anticancer Effects

Preliminary studies suggest that DMG may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines by affecting cell cycle progression and increasing lactate dehydrogenase (LDH) enzyme activity, which serves as a marker for cell death .

Case Studies

Several case studies have highlighted the efficacy of DMG in various applications:

  • Cardiovascular Health : In a study involving animal models, DMG administration led to improved endothelial function via enhanced nitric oxide production, suggesting its potential as a cardiovascular therapeutic agent.
  • Diabetes Management : Clinical trials have indicated that DMG supplementation can reduce markers of oxidative stress in diabetic patients, supporting its role in mitigating complications associated with diabetes.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
GuanidineSimple guanidine structureBasicity and reactivity in organic synthesis
N,N-DimethylguanidineTwo methyl groups attachedIncreased lipophilicity compared to DMG
AminoguanidineContains an amino groupInhibits advanced glycation end-products
1,3-DimethylbiguanideTwo guanidine units connectedExhibits different biological activities

DMG's unique ethylamine side chain enhances its solubility and reactivity compared to other guanidines, making it particularly valuable in both chemical synthesis and biological interactions.

Properties

CAS No.

697302-38-8

Molecular Formula

C5H16Cl2N4

Molecular Weight

203.11 g/mol

IUPAC Name

1-(2-aminoethyl)-2,3-dimethylguanidine;dihydrochloride

InChI

InChI=1S/C5H14N4.2ClH/c1-7-5(8-2)9-4-3-6;;/h3-4,6H2,1-2H3,(H2,7,8,9);2*1H

InChI Key

HZJPISQKKQDZNY-UHFFFAOYSA-N

Canonical SMILES

CNC(=NC)NCCN.Cl.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.